molecular formula C3Cl6F2 B6353525 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% CAS No. 3182-26-1

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97%

Cat. No. B6353525
CAS RN: 3182-26-1
M. Wt: 286.7 g/mol
InChI Key: YXVCODVAPNKSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane (HCDF) is a chemical compound with a wide range of applications in the scientific community. It is a colorless, odorless, and non-flammable liquid with a molecular weight of 218.91 g/mol. HCDF has been used in a variety of fields such as biochemistry, medicine, and materials science since its discovery in the early 20th century.

Scientific Research Applications

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% has been used extensively in biochemistry and medicine due to its ability to interact with biological molecules. It is often used as a solvent in biochemical and physiological studies, as it is able to dissolve a wide range of compounds. Additionally, 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% has been used to study the structure and function of proteins and nucleic acids, as well as to study enzyme activity. In materials science, 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% has been used as a catalyst in the synthesis of polymers and as a reagent in organic synthesis.

Mechanism of Action

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% acts by forming hydrogen bonds with biological molecules. It has been shown to interact with the hydrophobic groups of proteins, allowing for the study of their structure and function. Additionally, 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% has been shown to interact with nucleic acids, allowing for the study of their structure and function.
Biochemical and Physiological Effects
1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% is generally considered to be non-toxic and non-carcinogenic. In vitro studies have shown that 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% does not cause any significant changes in the activity of enzymes or other biochemical processes. Additionally, in vivo studies have shown that 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% does not cause any significant changes in the physiological processes of animals.

Advantages and Limitations for Lab Experiments

The use of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% in laboratory experiments has several advantages. It is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. Additionally, it is able to dissolve a wide range of compounds, making it useful for biochemical and physiological studies. The main limitation of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% is that it is not as effective as other solvents in dissolving certain compounds.

Future Directions

The potential future directions for 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% include further research into its biochemical and physiological effects, as well as its potential applications in materials science. Additionally, further research could be conducted into the mechanism of action of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% and its potential to act as a catalyst in organic synthesis. Finally, future research could focus on the development of new methods for synthesizing 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% and improving its solubility.

Synthesis Methods

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% is synthesized through a multi-step process that involves the reaction of 1,2-dichloro-1,1,2,2-tetrafluoroethane with chlorine and aluminum chloride. This reaction yields a mixture of 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% and 1,1-dichloro-2,2-difluoroethane. The products are then separated by distillation and the 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane, 97% is purified by recrystallization.

properties

IUPAC Name

1,1,1,3,3,3-hexachloro-2,2-difluoropropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl6F2/c4-2(5,6)1(10,11)3(7,8)9
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVCODVAPNKSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl6F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074322
Record name CFC-212ca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,3,3,3-Hexachloro-2,2-difluoropropane

CAS RN

3182-26-1
Record name 1,1,1,3,3,3-Hexachloro-2,2-difluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3182-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2,2-difluoro-1,1,1,3,3,3-hexachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003182261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CFC-212ca
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.